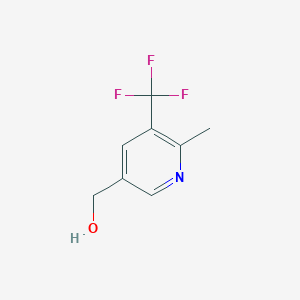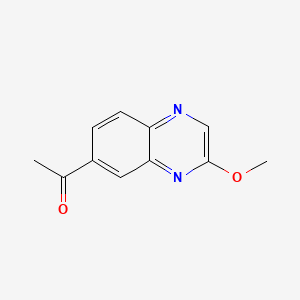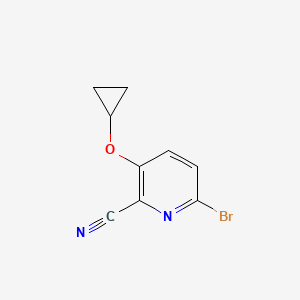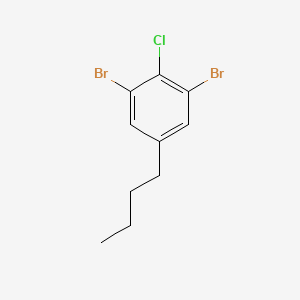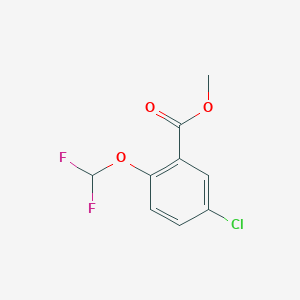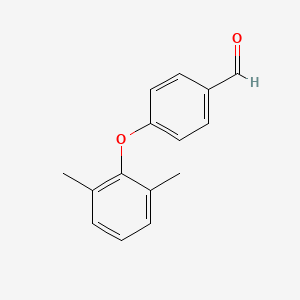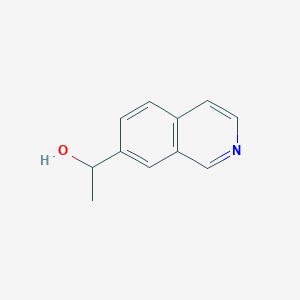
1-(Isoquinolin-7-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Isoquinolin-7-yl)ethan-1-ol is an organic compound belonging to the class of isoquinolines Isoquinolines are aromatic heterocyclic compounds containing a benzene ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(Isoquinolin-7-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds under acidic conditions to form isoquinolines . Another method involves the oxidative cross-coupling of isoquinolines with 2-naphthols, providing a straightforward and scalable route to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free oxidative cross-coupling reactions has been reported to be efficient and cost-effective for industrial applications .
化学反应分析
Types of Reactions: 1-(Isoquinolin-7-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-(Isoquinolin-7-yl)ethan-1-ol has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-(Isoquinolin-7-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing the reactivity and selectivity of chemical reactions .
相似化合物的比较
1-(Isoquinolin-1-yl)naphthalen-2-ol (QUINOL): This compound is structurally similar and also functions as a ligand in catalytic processes.
Isoquinoline: A parent compound with a simpler structure, used as a precursor in the synthesis of more complex isoquinoline derivatives.
Uniqueness: 1-(Isoquinolin-7-yl)ethan-1-ol is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in catalysis and material science .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a key player in catalytic processes. Continued research and development in this area are likely to uncover even more applications and benefits of this fascinating compound.
属性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
1-isoquinolin-7-ylethanol |
InChI |
InChI=1S/C11H11NO/c1-8(13)10-3-2-9-4-5-12-7-11(9)6-10/h2-8,13H,1H3 |
InChI 键 |
PETYGHYUQLBNPC-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC2=C(C=C1)C=CN=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chloro-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-3-yl trifluoromethanesulfonate](/img/structure/B13921415.png)
![Thiazolo[5,4-b]pyridine-2-methanol](/img/structure/B13921421.png)

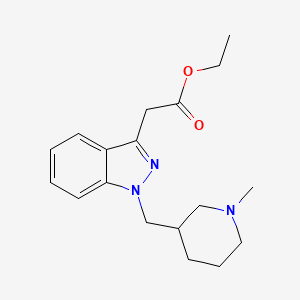
![[[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate](/img/structure/B13921443.png)
